molecular formula C15H13ClO B1347308 4'-Chloro-3-phenylpropiophenone CAS No. 5739-37-7

4'-Chloro-3-phenylpropiophenone

Cat. No. B1347308
CAS RN: 5739-37-7
M. Wt: 244.71 g/mol
InChI Key: GQNOPFDKLUGQEC-UHFFFAOYSA-N
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Description

4’-Chloro-3-phenylpropiophenone (CAS Number: 5739-37-7) is a compound with the linear formula C15H13ClO1. It is a white crystalline powder that has been used in scientific research and industrial applications for many years2.



Synthesis Analysis

The synthesis of 4’-Chloro-3-phenylpropiophenone involves several steps. One method involves the use of barium dihydroxide and bis [dichlorido (η 5 -1,2,3,4,5-pentamethyl-cyclopentadienyl)iridium (III)]; 2- (2- (diphenylphosphanyl)phenyl)benzo [d]oxazole; potassium hydroxide in toluene at 110℃ for 24h3.



Molecular Structure Analysis

The molecular structure of 4’-Chloro-3-phenylpropiophenone is characterized by a molecular formula of C15H13ClO and a molecular weight of 244.71 g/mol2.



Chemical Reactions Analysis

The specific chemical reactions involving 4’-Chloro-3-phenylpropiophenone are not readily available from the search results. However, it’s known that this compound can participate in various organic reactions due to the presence of the carbonyl group.



Physical And Chemical Properties Analysis

4’-Chloro-3-phenylpropiophenone is a white crystalline powder2. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not readily available from the search results.


Scientific Research Applications

1. Interaction with Phospholipid Head Groups

4'-Chloro-3-phenylpropiophenone, among other lipophilic dipolar substances, has been studied for its interaction with phospholipid membranes. Research has shown that it can induce structural changes at the level of head groups and hydrocarbon chains in bilayer membranes. This can have implications in understanding membrane dynamics and drug interactions (Bechinger & Seelig, 1991).

2. Antiarrhythmic Activity

In the context of cardiac health, derivatives of 4'-Chloro-3-phenylpropiophenone have been studied for their antiarrhythmic properties. This research is significant for developing new cardiac drugs and understanding the molecular mechanisms underlying cardiac arrhythmias (Nikolaevskii et al., 1989).

3. Electrochemical Behavior

The electrochemical behavior of compounds related to 4'-Chloro-3-phenylpropiophenone has been explored, particularly in the context of environmental pollution control. Studies have investigated the role of such compounds in electrode fouling and their potential applications in pollution remediation (Pigani et al., 2007).

4. Pharmacological Properties

Chlorogenic acid, a derivative of 4'-Chloro-3-phenylpropiophenone, has been extensively studied for its wide range of biological and pharmacological effects. Its potential applications in treating various diseases, including cardiovascular and metabolic disorders, highlight the importance of this compound in medical research (Naveed et al., 2018).

5. Photolytic Behavior

Research on 4'-Chloro-3-phenylpropiophenone has also extended to its photolytic behavior in aqueous solutions. This is crucial for understanding its environmental impact and degradation pathways, which are important in assessing environmental pollution and designing eco-friendly chemicals (Zhang et al., 2020).

6. Colonic Metabolism of Polyphenols

Studies have investigated the colonic metabolism of compounds like chlorogenic acid, a derivative of 4'-Chloro-3-phenylpropiophenone. Understanding how these compounds are metabolized in the human gut can provide insights into their health benefits and the role of diet in disease prevention (Rechner et al., 2004).

7. Biological Evaluation and DNA Interaction

Derivatives of 4'-Chloro-3-phenylpropiophenone have been synthesized and evaluated for their biological activities, including antimicrobial and antidiabetic properties. Additionally, their interaction with DNA has been explored, providing valuable insights for drug development and understanding molecular interactions (Rafique et al., 2022).

Safety And Hazards

The safety data sheet for 4’-Chloro-3-phenylpropiophenone indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects4.


Future Directions

The future directions of 4’-Chloro-3-phenylpropiophenone are not readily available from the search results. However, given its use in scientific research and industrial applications, it is likely that future research will continue to explore its properties and potential applications.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or material safety data sheets.


properties

IUPAC Name

1-(4-chlorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNOPFDKLUGQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289525
Record name 4'-CHLORO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-phenylpropiophenone

CAS RN

5739-37-7
Record name 5739-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-CHLORO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenylpropionyl chloride (33.7 g) in benzene was added dropwise to a stirred mixture of 4-chlorophenyl magnesium bromide (derived from 38 g of 4-chlorobromobenzene) and cadmium chloride (37 g) in benzene at 0°. The mixture was stirred at room temperature for 6 hours and aqueous ammonium chloride solution then added. Ether extraction yielded p-chlorophenyl phenylethyl ketone (25 g) m.p. 78°-79°.
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33.7 g
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38 g
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37 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NJ Bunce, JP Bergsma, MD Bergsma… - The Journal of …, 1980 - ACS Publications
The photochemical dechlorinations of chlorides of thebenzene, naphthalene, and biphenyl series are compared. It is concluded that triplet-state homolysis of the Ar-Cl bond is the …
Number of citations: 101 pubs.acs.org
C Larsen, DN Harpp - The Journal of Organic Chemistry, 1980 - ACS Publications
1 3 transfer reagent 1 appears to be superiorin many ways to the parent thiophosgene (2) or the 1, l'-thiocarbonyldi-imidazole analogues (3). 2 For instance, reagent 1 reacts with …
Number of citations: 23 pubs.acs.org
T Ikawa, H Sajiki, K Hirota - Tetrahedron, 2005 - Elsevier
A palladium–fibroin complex (Pd/Fib) was prepared by soaking silk-fibroin in MeOH solution of Pd(OAc) 2 for 2 days (under Ar atmosphere)—4 days (under air). Pd(OAc) 2 was …
Number of citations: 124 www.sciencedirect.com
Y Kitamura, A Tanaka, M Sato, K Oono… - Synthetic …, 2007 - Taylor & Francis
A practical and efficient preparation method of palladium‐fibroin (Pd/Fib), silk‐fibroin‐supported Pd(0) by means of sonication, has been developed. The Pd/Fib catalyst could be …
Number of citations: 25 www.tandfonline.com

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